1-Acetyl-5-bromo-6-nitroindazole
Overview
Description
1-Acetyl-5-bromo-6-nitroindazole is a chemical compound with the molecular formula C9H6BrN3O3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is structurally similar to 6-nitroindazole, which is known to target nitric oxide synthase (nos), specifically the inducible and endothelial forms . NOS plays a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
By inhibiting NOS, it could potentially reduce the production of nitric oxide, thereby modulating the physiological and pathological processes influenced by this molecule .
Biochemical Pathways
Nitric oxide plays a role in various biological processes, including vasodilation, immune response modulation, and neurotransmission .
Result of Action
If it acts similarly to 6-nitroindazole, it may lead to a reduction in nitric oxide levels, potentially influencing various physiological and pathological processes .
Biochemical Analysis
Biochemical Properties
1-Acetyl-5-bromo-6-nitroindazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes . The interaction between this compound and nitric oxide synthase results in the inhibition of the enzyme’s activity, thereby affecting the production of nitric oxide. This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, preventing the conversion of arginine to nitric oxide and citrulline .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the levels of nitric oxide, which is involved in numerous signaling cascades . The compound’s inhibition of nitric oxide synthase leads to reduced nitric oxide levels, impacting gene expression and cellular metabolism. This reduction in nitric oxide can affect processes such as vasodilation, neurotransmission, and immune response . Additionally, this compound has been shown to induce apoptosis in certain cell types, further highlighting its potential as a biochemical tool for studying cell death mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of nitric oxide synthase by binding to its active site, thereby blocking the enzyme’s catalytic activity . This inhibition prevents the conversion of arginine to nitric oxide and citrulline, leading to decreased nitric oxide levels. The presence of the bromine and nitro groups in the compound’s structure enhances its binding affinity to the enzyme, making it a potent inhibitor . Additionally, this compound may also interact with other proteins and enzymes, further influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, allowing for consistent results in biochemical assays . Prolonged exposure to the compound may lead to its degradation, potentially affecting its inhibitory activity on nitric oxide synthase . Long-term studies have also indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects . Higher doses of this compound may lead to toxicity and adverse effects, including tissue damage and impaired organ function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on nitric oxide synthase . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . The compound’s inhibition of nitric oxide synthase affects the metabolic flux of nitric oxide production, leading to changes in metabolite levels . Additionally, this compound may influence other metabolic pathways by interacting with different enzymes and proteins . These interactions can result in altered metabolic processes, impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects . The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and organelles . Its distribution within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s presence in the nucleus can affect gene expression and transcriptional regulation .
Preparation Methods
The synthesis of 1-Acetyl-5-bromo-6-nitroindazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-nitroindazole and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane and a base such as triethylamine to facilitate the acetylation process.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetyl-5-bromo-6-nitroindazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for such reactions include sodium azide or potassium thiocyanate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Acetyl-5-bromo-6-nitroindazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Comparison with Similar Compounds
1-Acetyl-5-bromo-6-nitroindazole can be compared with other indazole derivatives such as:
5-Bromo-6-nitroindazole: Lacks the acetyl group, which may affect its solubility and reactivity.
1-Acetyl-5-chloro-6-nitroindazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.
1-Acetyl-5-bromo-6-aminoindazole:
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(5-bromo-6-nitroindazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O3/c1-5(14)12-8-3-9(13(15)16)7(10)2-6(8)4-11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZWACSHKNKRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC(=C(C=C2C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249310 | |
Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-24-2 | |
Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(5-bromo-6-nitro-1H-indazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401249310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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